5-(4-Boc-aminophenyl)-2-hydroxypyrimidine
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Overview
Description
5-(4-Boc-aminophenyl)-2-hydroxypyrimidine is a chemical compound that features a pyrimidine ring substituted with a hydroxyl group at the second position and a 4-Boc-aminophenyl group at the fifth position. The Boc group, or tert-butoxycarbonyl, is a common protecting group for amines in organic synthesis, providing stability and preventing unwanted reactions during chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Boc-aminophenyl)-2-hydroxypyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Hydroxyl Group: The hydroxyl group at the second position can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the 4-Boc-aminophenyl Group: The 4-Boc-aminophenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of free amines from Boc-protected amines.
Scientific Research Applications
5-(4-Boc-aminophenyl)-2-hydroxypyrimidine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Boc-aminophenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability, allowing the compound to reach its target site without premature reactions. Upon reaching the target, the Boc group can be removed, revealing the active amine, which can then interact with the target molecule, potentially inhibiting or activating its function .
Comparison with Similar Compounds
5-(4-Aminophenyl)-2-hydroxypyrimidine: Lacks the Boc protecting group, making it more reactive but less stable.
5-(4-Methoxyphenyl)-2-hydroxypyrimidine:
Uniqueness: 5-(4-Boc-aminophenyl)-2-hydroxypyrimidine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .
Properties
IUPAC Name |
tert-butyl N-[4-(2-oxo-1H-pyrimidin-5-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-15(2,3)21-14(20)18-12-6-4-10(5-7-12)11-8-16-13(19)17-9-11/h4-9H,1-3H3,(H,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUZMUVBOYBITE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CNC(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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